molecular formula C17H18N2O3S2 B2888857 3-oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896357-58-7

3-oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2888857
CAS RN: 896357-58-7
M. Wt: 362.46
InChI Key: XTVJVTQLMDWJPP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as quinolones and derivatives. Quinolones and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of anilines with malonic acid equivalents . More specialized methods include the reaction of anthranilic acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be based on the quinoline moiety, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

The chemical reactions of quinolones can vary significantly. For example, the reaction of the 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxylic acid ethyl ester with molecular bromine in aqueous acetic acid proceeds with bromination of not only the pyridine moiety of the molecule, but also the benzene moieties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinolones generally have good bioavailability and low toxicity, making them suitable for medicinal applications .

Scientific Research Applications

Sulfonamide Hybrids and Biological Activity

Sulfonamides, including compounds similar to 3-oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide, are a crucial class of drugs known for a wide range of pharmacological activities. These activities include antibacterial, antitumor, and anti-neuropathic pain effects, among others. The significance of sulfonamides lies in their hybrid nature, combining with various organic compounds to form hybrids with enhanced biological activities. This synthesis approach has led to the development of novel agents with potential therapeutic applications, showcasing the versatility and importance of sulfonamide-based compounds in medicinal chemistry (Ghomashi et al., 2022).

Synthesis and Reactivity

The compound belongs to a broader class of quinolines, which are heterocyclic compounds with notable reactivity and synthetic utility. Research has shown that quinolines can be synthesized using efficient reagents under various conditions, highlighting their adaptability in synthetic organic chemistry. This adaptability facilitates the creation of a diverse array of quinoline derivatives, including those with sulfonamide groups, which can be tailored for specific biological activities. For example, the use of poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) has been demonstrated as an effective reagent for the synthesis of quinolines, underscoring the innovative approaches to constructing these complex molecules (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Antimicrobial Evaluation

Quinoline derivatives, including those incorporating sulfonamide functionalities, have been extensively studied for their antimicrobial properties. The synthesis of such compounds often leads to the discovery of new antimicrobial agents with high efficacy. An example includes the synthesis and antimicrobial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, which demonstrated significant activity against Gram-positive bacteria. This research contributes to the ongoing search for new antimicrobial compounds capable of combating resistant strains of bacteria, highlighting the crucial role of quinoline and sulfonamide derivatives in developing future therapeutic agents (Biointerface Research in Applied Chemistry, 2019).

Future Directions

The future directions in the research of quinolones and derivatives could involve the development of new synthetic methodologies, the exploration of their biological activities, and the design of new drugs based on the quinoline structure .

properties

IUPAC Name

2-oxo-N-(thiophen-2-ylmethyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c20-16-6-5-13-10-15(9-12-3-1-7-19(16)17(12)13)24(21,22)18-11-14-4-2-8-23-14/h2,4,8-10,18H,1,3,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVJVTQLMDWJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NCC4=CC=CS4)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

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